molecular formula C119H180N32O33 B585486 (D-Val22)-Big Endothelin-1 fragment (16-38) (human) CAS No. 158884-64-1

(D-Val22)-Big Endothelin-1 fragment (16-38) (human)

Cat. No. B585486
CAS RN: 158884-64-1
M. Wt: 2586.94
InChI Key: CXASSAGAFULBLQ-YIXINZAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(D-Val22)-Big Endothelin-1 fragment (16-38) (human)” is a variant of the human big endothelin-1 analog . It is used to inhibit endothelin-converting enzyme activity . The amino acid sequence of this fragment is His-Leu-Asp-Ile-Ile-Trp-D-Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-Ser .


Molecular Structure Analysis

The molecular weight of “(D-Val22)-Big Endothelin-1 fragment (16-38) (human)” is 2620.97 . The molecular formula is C122H178N32O33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(D-Val22)-Big Endothelin-1 fragment (16-38) (human)” include a molecular weight of 2620.97 and a molecular formula of C122H178N32O33 . It is available in lyophilized form and should be stored at -20°C or below . It should also be protected from light .

Scientific Research Applications

Cerebral Vasospasm Prevention

The peptide has been studied for its potential to inhibit endothelin-converting enzyme (ECE) activity, which could offer a new approach to preventing cerebral vasospasm after subarachnoid hemorrhage (SAH). This is significant because cerebral vasospasm is a complication that can lead to morbidity and mortality in patients with SAH .

Endothelin-Converting Enzyme Inhibition

In vitro studies have shown that (D-Val22)-Big Endothelin-1 fragment can inhibit the transformation of big endothelin-1 to vasoactive endothelin-1, which is a crucial step in the pathway leading to vasoconstriction . This suggests a potential application in conditions where vasoconstriction is detrimental.

Pharmacological Research

This peptide fragment is used in pharmacological research to study the biochemical nature of cerebrovascular ECE activity. It helps in understanding the functional differences in ECE activity between the endothelium and the smooth muscle layer of blood vessels .

Biochemical Studies

The fragment is utilized in biochemical studies to investigate the effects of potential ECE inhibitors on isometric contractions induced by big endothelin-1 in isolated rat basilar arteries .

Vascular Health Research

Research involving (D-Val22)-Big Endothelin-1 fragment contributes to a broader understanding of vascular health, particularly in the context of endothelial function and the role of endothelins in vasoconstriction and blood pressure regulation .

Therapeutic Agent Development

The inhibitory effect of the peptide on ECE activity indicates its potential as a therapeutic agent. It could be developed into a drug that prevents the conversion of big endothelin-1 to endothelin-1, thereby reducing the risk of conditions associated with excessive vasoconstriction .

Receptor Subtype Discrimination

The fragment has been shown to discriminate between the two ET receptor subtypes, ETA and ETB, which is valuable for the development of selective receptor antagonists or agonists for therapeutic purposes .

Molecular Interaction Studies

It serves as a tool for studying molecular interactions between endothelins and their receptors, which is fundamental for the development of drugs targeting the endothelin system .

properties

IUPAC Name

4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXASSAGAFULBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H180N32O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-His-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-DL-Val-DL-Asn-DL-xiThr-DL-Pro-DL-Glu-DL-His-DL-Val-DL-Val-DL-Pro-DL-Tyr-Gly-DL-Leu-Gly-DL-Ser-DL-Pro-DL-Arg-DL-Ser-OH

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